molecular formula C11H9NO3 B2442238 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid CAS No. 62454-47-1

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid

Cat. No.: B2442238
CAS No.: 62454-47-1
M. Wt: 203.197
InChI Key: IYLDJJZSHNIIOQ-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities

Mechanism of Action

Target of Action

Similar compounds such as (1-benzyl-5-methoxy-2-methyl-1h-indol-3-yl)acetic acid have been found to interact withPhospholipase A2, membrane associated , and 2- [1- (4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n- [ (1S)-1- (hydroxymethyl)propyl]acetamide has been found to interact with Prostaglandin G/H synthase 1 . These targets play crucial roles in cellular signaling and inflammation.

Biochemical Pathways

Similar compounds have been found to activateNOX4 and SIRT3 , which are involved in oxidative stress response and mitochondrial function, respectively.

Pharmacokinetics

The compound’s molecular weight (18921 g/mol) and LogP (189) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to inhibit the growth of hepatocellular carcinoma cells , suggesting potential anticancer effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid. For instance, its stability might be affected by temperature as suggested by its melting point of 205°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The indole ring allows for electrophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    2-methylindole: A simpler indole derivative with distinct chemical properties.

    Indole-3-carboxaldehyde: Another indole derivative used in various chemical syntheses.

Uniqueness

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-9(10(13)11(14)15)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLDJJZSHNIIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methylindole (32.8) in diethyl ether (300 ml.) was added at 30° to oxalyl chloride (35.0g.) diluted with diethyl ether (200 ml.). After stirring for 1 hour the precipitate of 2-methylindolylglyoxylyl chloride was collected by filtration and treated with methanol (300 ml.) to give the methyl ester of 2-methylindol-3-ylglyoxylic acid (30.0 g.) as a red powder m.p. 180°-183°.
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